2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid
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Overview
Description
2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is often used in organic synthesis and research due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butoxy)carbonyl]-8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 7-{[(Tert-butoxy)carbonyl]amino}-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
Uniqueness
2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid is unique due to its bicyclic structure and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable compound in various chemical syntheses .
Properties
Molecular Formula |
C15H25NO4 |
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Molecular Weight |
283.36 g/mol |
IUPAC Name |
8,8-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.2.0]octane-7-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-7-9-10(12(17)18)15(4,5)11(9)16/h9-11H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
URLZOIICFBLTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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